N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S2/c28-22(21-25-15-5-1-2-6-19(15)31-21)27(13-14-4-3-7-24-12-14)23-26-16-10-17-18(11-20(16)32-23)30-9-8-29-17/h1-7,10-12H,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFXNSDOIZFQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the dioxino and pyridinylmethyl groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide might be explored for its pharmacological properties. It could serve as a lead compound in the development of new treatments for diseases.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
A comparative analysis with three related compounds is presented below, highlighting structural differences, physicochemical properties, and inferred biological implications.
Structural and Functional Differences
Compound A : N-(3-Ethyl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide ()
- Key Features: Ethyl-substituted dioxino-benzothiazolylidene core. Pyrazole-3-carboxamide substituent.
- Molecular Weight : 344.39 g/mol.
- Inferred Properties : The pyrazole group may enhance metabolic stability compared to pyridine, while the ethyl group could reduce polarity, affecting membrane permeability.
Compound B : N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide ()
- Key Features :
- Pyrroloimidazole-linked phenyl substituent.
- Rigid, planar heterocyclic system.
- Molecular Weight : Estimated ~348.43 g/mol (hypothetical).
- Inferred Properties : The pyrroloimidazole moiety may confer affinity for central nervous system (CNS) targets due to its resemblance to bioactive alkaloids.
Target Compound :
- Distinctive Features :
- Dual benzothiazole systems (core + substituent).
- Pyridinylmethyl group introduces a basic nitrogen absent in Compounds A and B.
- Potential Advantages: Enhanced solubility from the dioxane ring and improved target engagement via pyridine’s Lewis basicity.
Physicochemical and Spectroscopic Comparisons
Table 1: Comparative Data
| Property/Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | Not Provided | C₁₆H₁₆N₄O₃S | ~C₁₉H₁₆N₄OS (estimated) |
| Molecular Weight (g/mol) | Not Available | 344.39 | ~348.43 |
| Core Structure | Benzothiazole-2-carboxamide | Benzothiazolylidene | Benzothiazole-2-carboxamide |
| Key Substituent | Pyridin-3-ylmethyl | 1-Methylpyrazole | Pyrroloimidazolyl-phenyl |
| Solubility (Predicted) | Moderate (polar groups) | Low (ethyl group) | Low (rigid aromatic system) |
NMR Analysis Insights ():
- Substituent-induced chemical shift changes (e.g., in regions corresponding to positions 29–36 and 39–44) can pinpoint structural modifications. For the target compound, the pyridinylmethyl group’s electron-donating effects might downfield-shift nearby protons, distinguishable from Compound A’s pyrazole or Compound B’s pyrroloimidazole.
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide is a complex compound exhibiting significant biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a benzothiazole moiety and a dioxin ring. The synthesis of this compound typically involves multi-step organic reactions that integrate various chemical functionalities to enhance biological activity. Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C16H19N3O5S2 |
| IUPAC Name | This compound |
| Molecular Weight | 393.47 g/mol |
| Chemical Class | Benzothiazole Derivative |
2.1 Anticancer Properties
Research indicates that benzothiazole derivatives exhibit potent anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A study conducted on the compound's cytotoxic effects revealed IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.
2.2 Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, with results indicating significant inhibition of bacterial growth.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2.3 Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative diseases.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for tumor growth and survival.
- Modulation of Signaling Pathways : It can affect pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell proliferation.
4. Future Directions
Given its diverse biological activities, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Q & A
Q. Basic Characterization
- 1H/13C NMR : Assign peaks by comparing with analogous benzothiazole derivatives. The pyridinylmethyl group shows distinct aromatic protons at δ 8.5–9.0 ppm, while the dioxino-benzothiazole moiety exhibits characteristic diastereotopic protons (δ 4.2–4.5 ppm) .
- HRMS : Confirm molecular weight (expected [M+H]+ ~510.5 g/mol) and rule out impurities .
Advanced Resolution
For stereochemical or regioisomeric uncertainties:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in the dioxino-benzothiazole ring .
- X-ray crystallography : Determine absolute configuration if single crystals are obtainable .
What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Q. Basic SAR Design
-
Analog synthesis : Modify substituents on the pyridinylmethyl or benzothiazole groups. For example:
Substituent Position Modification Impact on Activity Pyridine C-4 Halogenation Alters target binding affinity Benzothiazole C-2 Methylation Modulates solubility
Q. Advanced SAR Strategies
- Computational docking : Use AutoDock or Schrödinger to predict interactions with biological targets (e.g., kinases or GPCRs) .
- Free-energy perturbation (FEP) : Quantify binding energy changes for substituent modifications .
How can contradictory biological activity data for this compound be analyzed?
Q. Basic Approach
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Off-target screening : Use panels like Eurofins Cerep to identify non-specific binding .
Q. Advanced Resolution
- Proteomics/transcriptomics : Identify downstream pathways affected by the compound using RNA-seq or SILAC proteomics .
- Cryo-EM : Resolve target-compound interactions at atomic resolution if activity is enzyme-linked .
What in vivo models are suitable for validating this compound’s pharmacokinetics (PK) and efficacy?
Q. Basic PK Studies
- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats. Use LC-MS/MS for plasma quantification .
- Tissue distribution : Radiolabel the compound (e.g., 14C) to track accumulation in organs .
Q. Advanced Validation
- PDX models : Test efficacy in patient-derived xenografts for oncology applications .
- CNS penetration : Use BBB-specific models (e.g., MDCK-MDR1) if targeting neurological disorders .
How can metabolic stability and toxicity be optimized for this compound?
Q. Basic Optimization
- Liver microsome assays : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Prodrug strategies : Mask labile groups (e.g., esterify carboxylic acids) to enhance stability .
Q. Advanced Mitigation
- Metabolite identification : Use high-resolution LC-MS/MS to characterize Phase I/II metabolites .
- CRISPR-Cas9 screens : Identify genetic modifiers of toxicity in human iPSCs .
What analytical techniques are critical for batch-to-batch consistency in preclinical studies?
Q. Basic QA/QC
- HPLC-UV/PDA : Ensure >95% purity with retention time matching reference standards .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Q. Advanced Monitoring
- NMR fingerprinting : Compare batch spectra to a validated reference using PCA analysis .
- DSC/TGA : Assess polymorphic stability and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
